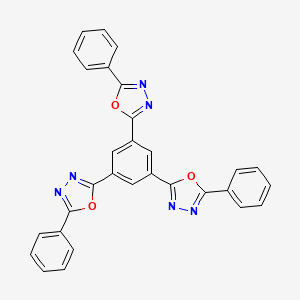
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene: is a star-shaped organic compound that has gained significant attention in the field of materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves a multi-step process. One common method is the threefold Huisgen reaction on a central triazine tricarboxylic acid with suitable aryltetrazoles . This reaction yields the desired compound with high efficiency. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
化学反応の分析
Types of Reactions: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
科学的研究の応用
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
作用機序
The mechanism by which 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient charge transfer, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with electron transport layers in OLEDs and OPVs, where it helps facilitate the movement of electrons and holes, thereby enhancing device performance .
類似化合物との比較
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): Known for its use in OLEDs as a hole-blocking material.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Used in organic synthesis as a boronic acid derivative.
1,3,5-Tris(4-phenylboronic acid)benzene: Another boronic acid derivative used in organic synthesis.
Uniqueness: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene stands out due to its unique star-shaped structure, which provides exceptional thermal and photophysical properties. This makes it particularly suitable for applications in optoelectronics, where stability and efficiency are crucial .
特性
CAS番号 |
148044-11-5 |
|---|---|
分子式 |
C30H18N6O3 |
分子量 |
510.5 g/mol |
IUPAC名 |
2-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H18N6O3/c1-4-10-19(11-5-1)25-31-34-28(37-25)22-16-23(29-35-32-26(38-29)20-12-6-2-7-13-20)18-24(17-22)30-36-33-27(39-30)21-14-8-3-9-15-21/h1-18H |
InChIキー |
WVVRLJFQEXHDBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=NN=C(O6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


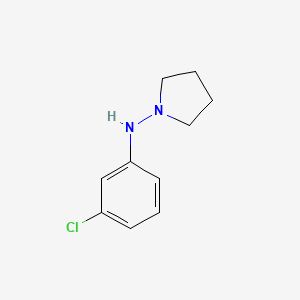
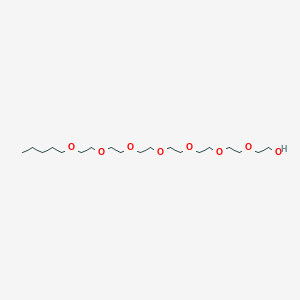
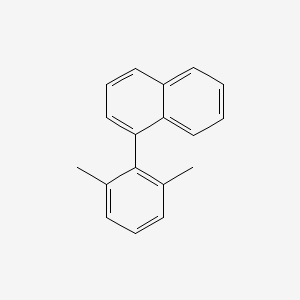
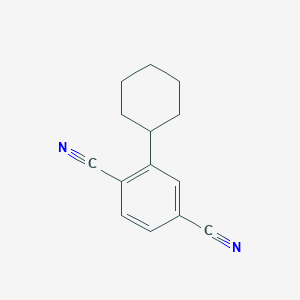
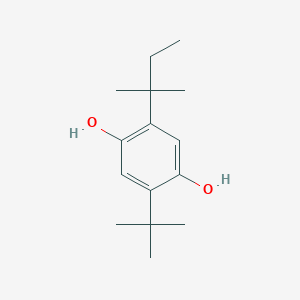
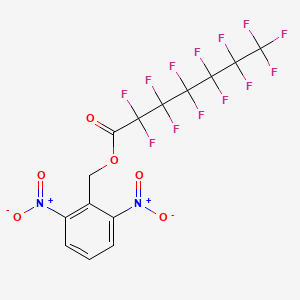
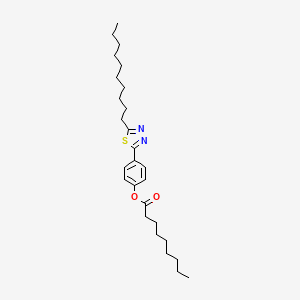
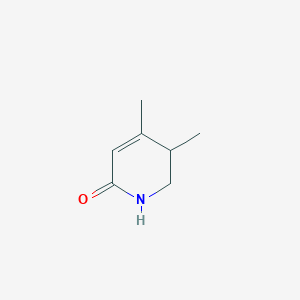
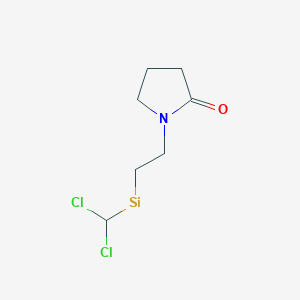
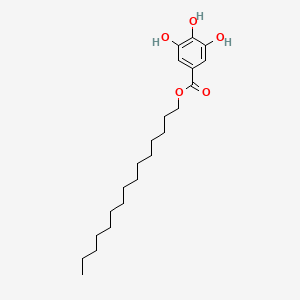
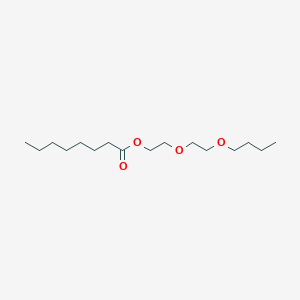
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
